molecular formula C20H26N4O4 B11384188 5-{[3-(dimethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(dimethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11384188
M. Wt: 386.4 g/mol
InChI Key: DLVONNNIGPMJIZ-BQYQJAHWSA-N
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Description

5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of functional groups, including an oxazole ring, a carbonitrile group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-THIAZOLE-4-CARBONITRILE: Similar structure but contains a thiazole ring instead of an oxazole ring.

    5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-IMIDAZOLE-4-CARBONITRILE: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

5-[3-(dimethylamino)propylamino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H26N4O4/c1-24(2)10-6-9-22-20-15(13-21)23-18(28-20)8-7-14-11-16(25-3)19(27-5)17(12-14)26-4/h7-8,11-12,22H,6,9-10H2,1-5H3/b8-7+

InChI Key

DLVONNNIGPMJIZ-BQYQJAHWSA-N

Isomeric SMILES

CN(C)CCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C=CC2=CC(=C(C(=C2)OC)OC)OC)C#N

Origin of Product

United States

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